![molecular formula C17H17N5OS B4239808 N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4239808.png)
N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide
Overview
Description
N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a chemical compound with potential therapeutic applications. It is a member of the tetrazole family of compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, it is thought to exert its biological effects by modulating various signaling pathways in cells. For example, the compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Additionally, N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components and play a role in various disease processes, including cancer metastasis.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound exhibits potent antioxidant and anti-inflammatory activities, which may be useful in the treatment of various disease conditions. Additionally, N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that the compound exhibits antihypertensive effects in animal models of hypertension.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using standard laboratory techniques. Additionally, the compound exhibits potent biological activities, making it a useful tool for studying various disease processes. However, there are also some limitations to the use of N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide in lab experiments. For example, the compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, the compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide. One potential area of research is the development of more potent analogs of the compound. Additionally, the compound could be studied in more detail in animal models of disease to better understand its pharmacokinetic properties and in vivo effects. Finally, the compound could be tested in clinical trials to evaluate its potential as a therapeutic agent for various disease conditions.
Scientific Research Applications
N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been studied for its potential therapeutic applications in various disease conditions, including hypertension, inflammation, and cancer. In vitro studies have shown that the compound exhibits potent anti-inflammatory and antioxidant activities, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-5-3-7-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCWCJBDXWIKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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